molecular formula C11H17NO2S B2399152 2,3,4,5,6-Pentamethylbenzenesulfonamide CAS No. 208173-25-5

2,3,4,5,6-Pentamethylbenzenesulfonamide

Cat. No.: B2399152
CAS No.: 208173-25-5
M. Wt: 227.32
InChI Key: QITSJCOOORWWSM-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentamethylbenzenesulfonamide is an organic compound belonging to the sulfonamide class It is characterized by a benzene ring substituted with five methyl groups and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of pentamethylbenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide .

Industrial Production Methods

Industrial production of 2,3,4,5,6-Pentamethylbenzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentamethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,3,4,5,6-Pentamethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentamethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is crucial for this inhibitory activity, as it mimics the structure of natural substrates .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: Lacks the methyl substitutions, resulting in different chemical properties.

    Toluene-4-sulfonamide: Contains a single methyl group, leading to distinct reactivity.

    2,3,4,5,6-Pentamethylbenzenesulfonyl chloride: A precursor in the synthesis of the sulfonamide.

Uniqueness

2,3,4,5,6-Pentamethylbenzenesulfonamide is unique due to its high degree of methyl substitution, which influences its solubility, reactivity, and biological activity. This makes it a valuable compound for specialized applications where these properties are advantageous .

Properties

IUPAC Name

2,3,4,5,6-pentamethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-6-7(2)9(4)11(15(12,13)14)10(5)8(6)3/h1-5H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITSJCOOORWWSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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